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Cat. No.: B063760 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-(Tert-butyl)-1-methyl-1H-
pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 175277-11-9).

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for

their wide range of pharmacological activities.[1][2] Understanding the specific physicochemical

characteristics of this molecule is paramount for its effective application in drug discovery,

process chemistry, and materials science. This document synthesizes key identification data,

predicted spectroscopic profiles, and provides detailed, field-proven experimental protocols for

the empirical determination of its critical properties, including solubility and pKa. The

methodologies are presented to ensure scientific integrity and reproducibility, empowering

researchers to validate and expand upon this data.

Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous

identity. 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted N-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b063760?utm_src=pdf-interest
https://www.benchchem.com/product/b063760?utm_src=pdf-body
https://www.benchchem.com/product/b063760?utm_src=pdf-body
https://www.benchchem.com/product/b063760?utm_src=pdf-body
https://pdfs.semanticscholar.org/12ee/ba6759cc13689a9b4afc9a9456416ac547a8.pdf?skipShowableCheck=true
https://www.mdpi.com/1422-8599/2025/2/M1992
https://www.benchchem.com/product/b063760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methylpyrazole carrying a tert-butyl group at the C3 position and a carboxylic acid at the C5

position. These substitutions critically influence the molecule's steric and electronic properties.

Molecular Structure:

(Structure rendered as ASCII art for illustrative purposes)

Table 1: Core Chemical Identifiers

Property Value Source

IUPAC Name
3-(tert-butyl)-1-methyl-1H-
pyrazole-5-carboxylic acid

N/A

CAS Number 175277-11-9 [3]

Molecular Formula C₉H₁₄N₂O₂ [3]

Molecular Weight 182.22 g/mol [3]

Canonical SMILES
CC(C)

(C)C1=NN(C)C(=C1)C(=O)O
N/A

| InChI Key | N/A - Not readily available | N/A |

Physicochemical Properties Summary
The bulk physicochemical properties of a molecule govern its behavior in biological and

chemical systems, impacting everything from reaction kinetics to pharmacokinetics.[4] While

extensive experimental data for this specific molecule is not widely published, its properties can

be reliably predicted based on its structure and subsequently confirmed using the protocols

outlined in this guide.

Table 2: Key Physicochemical Properties
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Property Predicted/Expected Value Significance & Rationale

Appearance White to off-white solid
Typical for small organic
carboxylic acids.

Melting Point
Not reported. Expected to be

>100 °C.

The presence of a carboxylic

acid allows for strong

hydrogen bonding, leading to a

crystalline solid with a

relatively high melting point.

Boiling Point
Not applicable; likely to

decompose upon heating.

Carboxylic acids often

decarboxylate at high

temperatures before reaching

a boiling point.

pKa Expected range: 3.5 - 5.0

The carboxylic acid moiety is

the primary acidic proton. Its

pKa is influenced by the

electron-donating/withdrawing

nature of the pyrazole ring.

Experimental determination is

crucial for formulation and

ADMET studies.

Solubility

- Water: Low at neutral pH,

increasing significantly at pH >

pKa. - Organic Solvents:

Soluble in polar organic

solvents (e.g., Methanol,

DMSO, Ethyl Acetate).

The bulky, lipophilic tert-butyl

group reduces aqueous

solubility, while the polar

carboxylic acid enhances it,

especially in its ionized

(carboxylate) form. Solubility is

a critical parameter for both

biological assays and synthetic

workups.[5][6]

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic. | LogP is a key indicator of a

drug's ability to cross cell membranes. The balance between the lipophilic tert-butyl group and

the hydrophilic carboxylic acid will dictate its value. |
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Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity and purity of the compound.

The following profile is based on established data from closely related pyrazole structures.[2][7]

¹H NMR (Proton Nuclear Magnetic Resonance):

~1.3 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

~3.8-4.0 ppm (singlet, 3H): Assigned to the protons of the N-methyl group. The chemical

shift is downfield due to the deshielding effect of the adjacent pyrazole ring and C5-

carboxyl group.

~6.5-6.8 ppm (singlet, 1H): Represents the single proton at the C4 position of the pyrazole

ring.

>10 ppm (broad singlet, 1H): The characteristic signal for the acidic proton of the

carboxylic acid group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

~30 ppm (3C): Methyl carbons of the tert-butyl group.

~32 ppm (1C): Quaternary carbon of the tert-butyl group.

~36-38 ppm (1C): N-methyl carbon.

~108-112 ppm (1C): C4 of the pyrazole ring.

~145-150 ppm (1C): C5 of the pyrazole ring (attached to the carboxyl group).

~160-165 ppm (1C): C3 of the pyrazole ring (attached to the tert-butyl group).

~165-170 ppm (1C): Carbonyl carbon of the carboxylic acid.

FT-IR (Fourier-Transform Infrared Spectroscopy):
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2500-3300 cm⁻¹ (broad): Strong, broad O-H stretching vibration characteristic of a

hydrogen-bonded carboxylic acid.

~2960 cm⁻¹: C-H stretching from the tert-butyl and methyl groups.

~1700-1725 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS):

Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z 183.11.

Fragmentation: A prominent fragment would likely correspond to the loss of the tert-butyl

group ([M-57]⁺).

Experimental Protocols for Core Property
Determination
The following protocols describe robust, self-validating methods for determining key

physicochemical properties. The causality behind each step is explained to ensure a deep

understanding of the process.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility,

measuring the concentration of a saturated solution in equilibrium with the solid drug.

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-

buffered saline, pH 7.4) for a sufficient period to achieve equilibrium. The suspension is then

filtered, and the concentration of the dissolved compound in the clear filtrate is quantified,

typically by HPLC-UV.

Step-by-Step Methodology:
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Preparation: Add an excess amount (e.g., 2-5 mg) of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-
carboxylic acid to a glass vial. Rationale: Using an excess of solid material ensures that

equilibrium is established with the solid phase, a prerequisite for measuring thermodynamic

solubility.

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS,

pH 7.4) to the vial.

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant

temperature (e.g., 25 °C). Agitate for 24-48 hours. Rationale: Extended agitation is

necessary to overcome the kinetic barriers of dissolution and ensure the system reaches

true thermodynamic equilibrium.[5] Constant temperature is critical as solubility is

temperature-dependent.

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to

let undissolved solids settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm)

for 15 minutes. Rationale: This step is crucial to separate the saturated aqueous phase from

the solid excess without disturbing the equilibrium.

Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant.

Immediately filter it through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) and

dilute with the mobile phase for analysis. Rationale: Filtration removes any remaining

microscopic particulates that could falsely elevate the measured concentration. Immediate

dilution prevents potential precipitation of the supersaturated solution.

Quantification: Analyze the diluted filtrate using a validated HPLC-UV method against a

standard calibration curve prepared with known concentrations of the compound. Calculate

the original concentration in the filtrate to determine the solubility.

Preparation & Equilibration
Separation & Analysis

1. Add Excess Solid
to Vial

2. Add Precise Volume
of Buffer (pH 7.4)

3. Agitate for 24-48h
at 25°C

4. Centrifuge to
Pellet Solid

Achieve
Equilibrium 5. Filter Supernatant

(0.22 µm filter)

Isolate
Saturated Solution 6. Quantify via

HPLC-UV

Prepare for
Analysis Result:

Thermodynamic Solubility
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Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)
This classic method directly measures the change in pH of a solution of the acid as it is

neutralized with a strong base, allowing for the precise determination of the pKa.

Principle: The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic

acid) forms of the molecule are present in equal concentrations. This corresponds to the

midpoint of the titration curve (the half-equivalence point).

Step-by-Step Methodology:

Solution Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and

dissolve it in a known volume of deionized, CO₂-free water. A small amount of a co-solvent

like methanol may be used if aqueous solubility is very low, but this will yield an apparent

pKa (pKaapp).

Titrator Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).

Place the pH electrode and a micro-stir bar into the sample solution.

Titration: Begin stirring the solution gently. Add a standardized titrant of a strong base (e.g.,

0.01 M NaOH) in small, precise increments using an automated titrator or a burette.

Rationale: Using a standardized strong base ensures the molar quantity of added titrant is

accurately known. Slow, incremental addition allows the pH to stabilize after each addition.

Data Recording: Record the pH of the solution after each addition of titrant. Continue the

titration well past the equivalence point (where the pH change is most rapid).

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

pKa Calculation: Determine the equivalence point volume (Veq) from the steepest point of

the curve (the inflection point, often found using the first or second derivative of the curve).

The pKa is the pH value on the curve that corresponds to half of this volume (Veq/2).

Rationale: At the half-equivalence point, exactly half of the carboxylic acid has been
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neutralized to its conjugate base, meaning [HA] = [A⁻]. According to the Henderson-

Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [HA] = [A⁻], the log term is zero,

and thus pH = pKa.

1. Dissolve Acid in
CO₂-free Water

2. Calibrate pH Meter
& Setup Titrator

3. Titrate with
Standardized NaOH

4. Record pH vs.
Volume of Titrant Added

5. Plot Titration Curve
(pH vs. Volume)

6. Identify Equivalence Point (Veq)
from Inflection Point

7. Determine pH at Veq/2

Result: pKa = pH at Veq/2

Click to download full resolution via product page
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Caption: Workflow for Potentiometric pKa Determination.

Conclusion
3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a molecule with distinct

physicochemical properties defined by its N-methylpyrazole core, a lipophilic tert-butyl group,

and an acidic carboxylic acid function. Its characterization reveals it to be a moderately

lipophilic acid, with solubility being highly dependent on pH. The provided spectroscopic

predictions serve as a robust template for identity confirmation, while the detailed experimental

protocols for solubility and pKa offer a clear and reliable path for empirical validation. This

foundational data is essential for any researcher aiming to utilize this compound in further

studies, particularly in the rational design of new therapeutic agents or functional materials.

References
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic
Scholar. Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-
Synthesis-of-(E)-N-(3-(tert-But-Becerra-
Castillo/a260f8d975817d3d2f9b17789f2a243a8549520e]([Link]
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and
Testing - PMC - NIH.
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-
2-yl)methanimine - MDPI. MDPI. [Link]
tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537.
PubChem. [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
MDPI. [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - MDPI. MDPI. [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-
carboxylates - NIH.
CHAPTER 1: Physicochemical Properties and Compound Quality - Books - The Royal
Society of Chemistry. Royal Society of Chemistry. [Link]
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate.
Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice |
Books Gateway. Royal Society of Chemistry. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b063760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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